1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield imidazole derivatives . Another approach involves the use of benzyl isocyanide derivatives in a base-promoted cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may utilize high-yielding protocols such as microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce waste. The use of catalysts like NHC-copper or Schiff’s base complex nickel can further optimize the yield and selectivity of the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Common in organic chemistry, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halides or alkyl groups .
Scientific Research Applications
1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the application, but often involve modulation of cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
- 4-Hydroxy-N,N,2-trimethyl-1-tosyl-1H-benzo[d]imidazole-6-carboxamide
Uniqueness
What sets 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. Its combination of benzyl and hydroxy groups, along with the trimethyl substitution, makes it a versatile compound for various applications .
Properties
CAS No. |
1640981-20-9 |
---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-benzyl-7-hydroxy-N,N,2-trimethylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-12-19-17-15(21(12)11-13-7-5-4-6-8-13)9-14(10-16(17)22)18(23)20(2)3/h4-10,22H,11H2,1-3H3 |
InChI Key |
DSXQCRAMTMAFGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1CC3=CC=CC=C3)C=C(C=C2O)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.